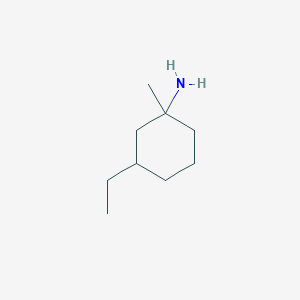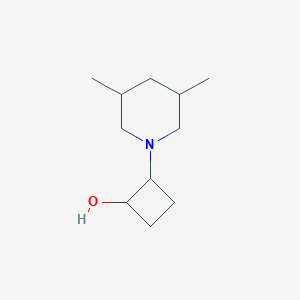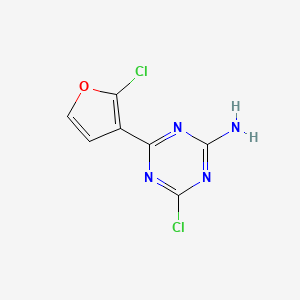
4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a chloro group and a chlorofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design and development.
Materials Science: It may be used in the synthesis of novel materials with unique properties.
Biological Studies: The compound can be studied for its biological activity and potential therapeutic applications.
Mecanismo De Acción
The specific mechanism of action of 4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine is not well-documented. it is likely to interact with molecular targets through its functional groups, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar triazine ring structure, known for its cytotoxic activities against cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another triazine derivative with potential biological activities.
Uniqueness
4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine is unique due to the presence of both chloro and chlorofuran substituents, which may confer distinct chemical and biological properties compared to other triazine derivatives.
Propiedades
Fórmula molecular |
C7H4Cl2N4O |
|---|---|
Peso molecular |
231.04 g/mol |
Nombre IUPAC |
4-chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4Cl2N4O/c8-4-3(1-2-14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13) |
Clave InChI |
LUUVYRMFPAWRFT-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1C2=NC(=NC(=N2)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


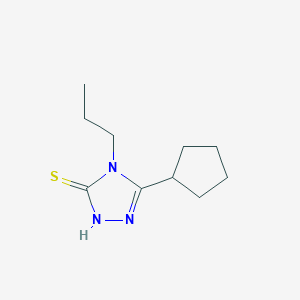
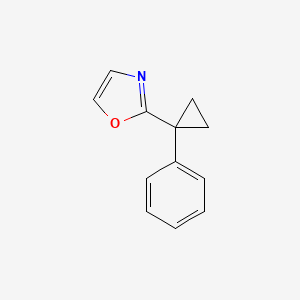
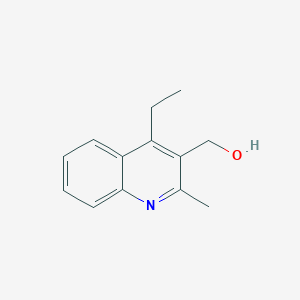
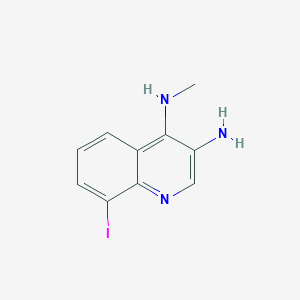
![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane](/img/structure/B13185158.png)

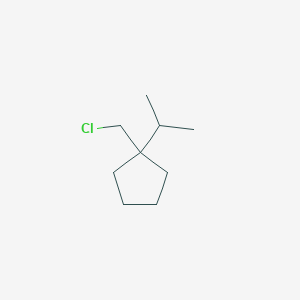
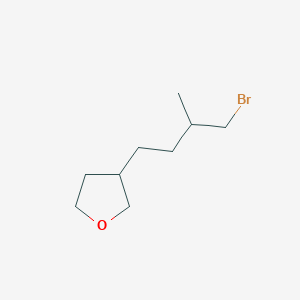


![N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13185192.png)
